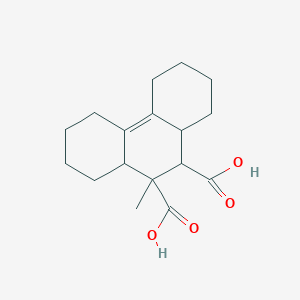

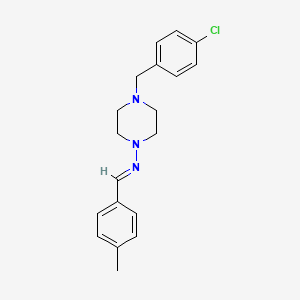

9-methyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9,10-phenanthrenedicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related phenanthrene derivatives often involves cascade reactions or unexpected byproducts from reactions between simpler organic compounds. For instance, a tricyclic system including an O atom in each bridge was formed as an unexpected product from the reaction between salicylaldehyde and pyruvic acid, showcasing the complexity of reactions leading to phenanthrene structures (Eilers, Bach, & Fröhlich, 1998). Additionally, efficient and general protocols for synthesizing functionalized phenanthrene derivatives have been developed, such as the catalyst-free cascade reaction of arylboronic acids with N-tosylhydrazones (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of phenanthrene derivatives features prominently in their characterization. For instance, the formation of 9,10-phenanthryne and related arynes by pyrolytic reactions highlights the structural diversity attainable through thermal degradation of arenedicarboxylic acid anhydrides, providing insights into the formation and reactivity of phenanthrene-based compounds (Grützmacher & Strabtmans, 1980).

Chemical Reactions and Properties

Chemical reactions involving phenanthrene derivatives can lead to a variety of functionalized compounds. Methanol-incorporated photoaddition of N-methyl-9,10-phenanthrenedicarboximide to alkenes results in methanol-incorporated adducts, indicating the versatility of phenanthrene compounds in organic synthesis (Kubo et al., 1989). Additionally, the stereochemistry of cyclic compounds such as the oxidation of maleic anhydride adducts with peracetic acid reveals the complexity of stereochemical outcomes in reactions involving phenanthrene derivatives (Mil'shtein, Gurvich, & Kucherov, 1966).

Physical Properties Analysis

The physical properties of phenanthrene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The unexpected formation of a tricyclic system from salicylaldehyde and pyruvic acid underscores the unpredictability and complexity of the physical properties of these compounds (Eilers, Bach, & Fröhlich, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of phenanthrene derivatives in chemical synthesis and applications. The efficient synthesis of 9-amino-10-arylphenanthrene derivatives via a catalyst-free cascade reaction showcases the reactivity and potential utility of these compounds in organic synthesis and potential applications (Liu et al., 2018).

Scientific Research Applications

Pyrolytic Reactions of Arynes

- Formation and Reactions of Arynes : The study by Grützmacher and Strabtmans investigates the thermal degradation of certain arenedicarboxylic acid anhydrides to form arynes, including 9,10-phenanthryne derivatives. This research highlights the reactivity of these compounds in high-temperature conditions and their potential applications in material science and synthetic chemistry Grützmacher & Strabtmans, 1980.

Metabolic Pathways of Polycyclic Compounds

- Metabolism of Polycyclic Compounds : Boyland and Sims' study on the metabolism of 9,10-epoxy-9,10-dihydrophenanthrene in rats elucidates the biochemical transformation pathways of polycyclic aromatic hydrocarbons (PAHs) in biological systems. This research is crucial for understanding the environmental and health impacts of PAHs Boyland & Sims, 1965.

Organic Synthesis and Structural Analysis

- Unexpected Organic Reaction Products : Eilers, Bach, and Fröhlich's work on the formation of 9-methyl-8,11,12-trioxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one showcases the unexpected outcomes in organic synthesis, underscoring the complexity and unpredictability of chemical reactions Eilers, Bach, & Fröhlich, 1998.

Oxidation and Stereochemistry in Cyclic Compounds

- Oxidation and Stereochemistry : The study by Mil'shtein, Gurvich, and Kucherov on the oxidation of maleic anhydride adducts provides insights into the stereochemical outcomes of chemical reactions involving cyclic compounds. Such research aids in the development of stereoselective synthesis methods for complex organic molecules Mil'shtein, Gurvich, & Kucherov, 1966.

properties

IUPAC Name |

10-methyl-2,3,4,5,6,7,8,8a,9,10a-decahydro-1H-phenanthrene-9,10-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-17(16(20)21)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(17)15(18)19/h12-14H,2-9H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISLHNAYTJSGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCCCC2=C3CCCCC3C1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)

![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)

![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)

![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)

![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)

![benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5594925.png)